molecular formula C25H20Br2N2O5S B11036843 4-(2-{2-(4-bromophenyl)-3-[(4-bromophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide

4-(2-{2-(4-bromophenyl)-3-[(4-bromophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide

Cat. No.: B11036843
M. Wt: 620.3 g/mol
InChI Key: YLWUEMXRNVZJCG-XTQSDGFTSA-N
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Description

4-{2-[3-(4-BROMOBENZOYL)-2-(4-BROMOPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}-1-BENZENESULFONAMIDE is a complex organic compound featuring multiple functional groups, including bromobenzoyl, bromophenyl, hydroxy, oxo, and benzenesulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[3-(4-BROMOBENZOYL)-2-(4-BROMOPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Ring: This step involves the cyclization of a suitable precursor, such as an α,β-unsaturated carbonyl compound, with an amine under acidic or basic conditions.

    Introduction of Bromobenzoyl and Bromophenyl Groups: These groups can be introduced via Friedel-Crafts acylation reactions using bromobenzoyl chloride and bromobenzene in the presence of a Lewis acid catalyst like aluminum chloride.

    Hydroxylation and Oxidation: The hydroxyl group can be introduced through selective hydroxylation reactions, while the oxo group can be formed via oxidation using reagents like PCC (Pyridinium chlorochromate) or KMnO₄.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The bromine atoms in the bromobenzoyl and bromophenyl groups can be substituted with nucleophiles like amines or thiols.

    Hydrolysis: The sulfonamide linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, or H₂O₂.

    Reduction: NaBH₄ or LiAlH₄.

    Substitution: Nucleophiles like NH₃, RSH, or NaOH.

    Hydrolysis: HCl or NaOH.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Amines or thiols.

    Hydrolysis: Corresponding acids and amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it useful in organic synthesis and material science.

Biology

Biologically, compounds with sulfonamide groups are known for their antibacterial properties. This compound could be explored for its potential as an antibacterial agent or as a scaffold for drug development.

Medicine

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 4-{2-[3-(4-BROMOBENZOYL)-2-(4-BROMOPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}-1-BENZENESULFONAMIDE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modifying their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thus potentially inhibiting bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dibromobenzophenone: Similar in having bromobenzoyl groups but lacks the pyrrole and sulfonamide functionalities.

    Sulfanilamide: Contains the sulfonamide group but lacks the complex aromatic and pyrrole structures.

    Bromophenyl derivatives: Share the bromophenyl group but differ in other functional groups.

Properties

Molecular Formula

C25H20Br2N2O5S

Molecular Weight

620.3 g/mol

IUPAC Name

4-[2-[(3E)-2-(4-bromophenyl)-3-[(4-bromophenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]ethyl]benzenesulfonamide

InChI

InChI=1S/C25H20Br2N2O5S/c26-18-7-3-16(4-8-18)22-21(23(30)17-5-9-19(27)10-6-17)24(31)25(32)29(22)14-13-15-1-11-20(12-2-15)35(28,33)34/h1-12,22,30H,13-14H2,(H2,28,33,34)/b23-21+

InChI Key

YLWUEMXRNVZJCG-XTQSDGFTSA-N

Isomeric SMILES

C1=CC(=CC=C1CCN2C(/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C2=O)C4=CC=C(C=C4)Br)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1CCN2C(C(=C(C3=CC=C(C=C3)Br)O)C(=O)C2=O)C4=CC=C(C=C4)Br)S(=O)(=O)N

Origin of Product

United States

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